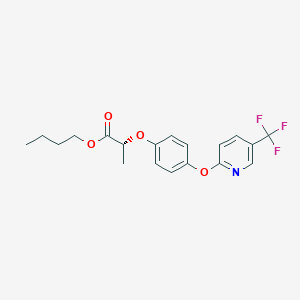

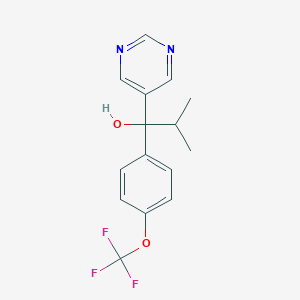

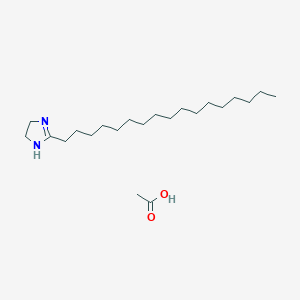

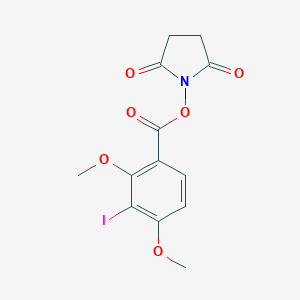

![molecular formula C11H12O3 B166247 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one CAS No. 127557-08-8](/img/structure/B166247.png)

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one

概要

説明

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one, also known as MOB, is a synthetic compound that is commonly used in laboratory experiments and scientific research. MOB is a member of the oxepin family of compounds, which are characterized by their cyclic structure and the presence of multiple oxygen-containing groups. MOB has a wide range of applications in scientific research, ranging from biochemical and physiological studies to drug development.

科学的研究の応用

Synthesis and Pharmaceutical Applications

A review on the novel synthesis of omeprazole, a proton pump inhibitor, highlighted various pharmaceutical impurities that arise during the synthesis process. This work provides insights into the synthesis of related compounds and their potential pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental Impact and Toxicity

Research on parabens, which share a similar benzoic structure, reviewed their occurrence, fate, and behavior in aquatic environments. This study is relevant for understanding the environmental impact of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Characteristics of Analogous Compounds

The pharmacological characteristics of vanillic acid, a dihydroxybenzoic acid analog, were reviewed, highlighting its antioxidant, anti-inflammatory, and neuroprotective properties. This review may provide insights into the pharmacological potential of structurally related compounds (Ingole, Kadam, Dalu, Kute, Mange, Theng, Lahane, Nikas, Kawal, Nagrik, & Patil, 2021).

Organic Chemistry and Compound Synthesis

A discussion on the synthesis and properties of 1,2-oxazines and related compounds, including the preparation methods and their significance in organic synthesis, can be relevant for understanding the synthesis and applications of "9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one" and similar structures (Sainsbury, 1991).

特性

IUPAC Name |

9-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-2-4-8-9(12)5-3-7-14-11(8)10/h2,4,6H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOANXHDARKDPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562713 | |

| Record name | 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one | |

CAS RN |

127557-08-8 | |

| Record name | 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。